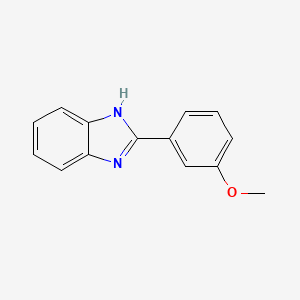
3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE is a chemical compound with the molecular formula C7H12N2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound is characterized by a pyrazole ring substituted with a dimethoxymethyl group and a methyl group.
作用机制
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazoles can influence various biochemical pathways due to their structural diversity and wide range of applications .
Result of Action
The effects of pyrazoles can vary widely depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazoles .
生化分析
Biochemical Properties
3-Dimethoxymethyl-1-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where 3-Dimethoxymethyl-1-methylpyrazole acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, 3-Dimethoxymethyl-1-methylpyrazole has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .
Cellular Effects
The effects of 3-Dimethoxymethyl-1-methylpyrazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Dimethoxymethyl-1-methylpyrazole can impact gene expression and cellular metabolism. In certain cell types, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes .
Molecular Mechanism
At the molecular level, 3-Dimethoxymethyl-1-methylpyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alcohol dehydrogenase and cytochrome P450, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Dimethoxymethyl-1-methylpyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Dimethoxymethyl-1-methylpyrazole have been studied over various time periods. The compound is relatively stable at room temperature but can degrade under extreme conditions. Long-term studies have shown that prolonged exposure to 3-Dimethoxymethyl-1-methylpyrazole can lead to changes in cellular function, including altered metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 3-Dimethoxymethyl-1-methylpyrazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
3-Dimethoxymethyl-1-methylpyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with alcohol dehydrogenase also plays a role in its metabolic fate .
Transport and Distribution
Within cells and tissues, 3-Dimethoxymethyl-1-methylpyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its hydrophobicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Dimethoxymethyl-1-methylpyrazole is crucial for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE typically involves the reaction of 1-methylpyrazole with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various substituted pyrazoles .
科学研究应用
3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of agrochemicals and materials science
相似化合物的比较
Similar Compounds
- 3-Dimethoxymethyl-2-methylpyrazole
- 3-Dimethoxymethyl-4-methylpyrazole
- 3-Dimethoxymethyl-5-methylpyrazole
Uniqueness
3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
属性
IUPAC Name |
3-(dimethoxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHJTGWURATBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371193 |
Source


|
| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287917-82-2 |
Source


|
| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)
![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)











